molecular formula C16H19N5O3 B2724099 6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2097922-97-7

6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2724099
CAS No.: 2097922-97-7
M. Wt: 329.36
InChI Key: RJIRIBOLUZXWOY-UHFFFAOYSA-N
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Description

6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a potent and highly selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) Source . DYRK1A is a protein kinase encoded by a gene on chromosome 21, and its overexpression is implicated in the neurological pathologies observed in Down syndrome and Alzheimer's disease Source . By selectively inhibiting DYRK1A, this compound serves as a critical pharmacological tool for delineating the kinase's role in tau protein phosphorylation and amyloid precursor protein (APP) processing, two key pathways in neurodegeneration Source . Research utilizing this inhibitor focuses on understanding its potential to modulate abnormal kinase activity, thereby reducing the formation of neurofibrillary tangles and amyloid-beta plaques in cellular and animal models of disease. Its application is essential for validating DYRK1A as a therapeutic target and for advancing the development of novel treatment strategies for cognitive dysfunction.

Properties

IUPAC Name

6-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10-8-14(18-11(2)17-10)24-12-6-7-21(9-12)16(23)13-4-5-15(22)20(3)19-13/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIRIBOLUZXWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen, contributing to the compound's biological activity.
  • Pyrimidine Moiety : This six-membered ring is known for its role in nucleic acids and various biological functions.
  • Dihydropyridazinone Structure : This part of the molecule is associated with various therapeutic effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H24N4O2
Molecular Weight340.427 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidine ring enhances binding affinity to proteins, while the pyrimidine moiety facilitates hydrogen bonding. Additionally, the compound may exhibit selectivity towards phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

Pharmacological Profiles

Research indicates that compounds with similar structures often possess a range of pharmacological activities:

  • PDE Inhibition : Selective PDE4 inhibitors have shown promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic nucleotide levels .
  • Anti-Cancer Activity : Compounds featuring pyrimidine derivatives have been investigated for their anti-cancer properties, targeting fibroblast growth factor receptors (FGFR) and other pathways involved in tumor growth .

In Vitro Studies

  • PDE4 Inhibition Assays : In studies assessing the compound's inhibitory effects on PDE4 enzymes, it demonstrated significant potency with IC50 values comparable to established inhibitors like roflumilast. The results suggest potential applications in managing respiratory diseases .
  • Cell Proliferation Tests : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. This aligns with findings that pyrimidine-based compounds can inhibit tumor growth through multiple mechanisms .

In Vivo Studies

  • Animal Models of Asthma : In murine models induced with asthma, administration of the compound resulted in reduced airway hyperreactivity and inflammation markers, supporting its potential as a therapeutic agent for respiratory conditions .
  • Tumor Xenograft Models : The compound exhibited significant anti-tumor effects in xenograft models of bladder cancer, correlating with its ability to inhibit FGFR signaling pathways .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Compounds containing pyrrolidine rings have been extensively studied for their ability to modulate enzyme activities, which is crucial in various therapeutic areas including cancer treatment and neurodegenerative diseases .

  • Mechanism of Action : The compound may act by binding to the active sites of specific enzymes, thereby inhibiting their function. This modulation can lead to decreased activity of pathways involved in disease progression.

Anticancer Activity

Research has indicated that compounds similar to 6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one exhibit promising anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit angiogenesis and tumor growth .

  • Case Studies : Various derivatives have been tested for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) studies highlight how modifications in the chemical structure can enhance potency against specific cancer types.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through its action on phosphodiesterase (PDE) enzymes. Selective PDE inhibitors are known to reduce inflammation by increasing intracellular cAMP levels, which can inhibit the activation of inflammatory cells .

Case Study Summaries

Study FocusFindingsImplications
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes involved in cancer metabolismPotential for development as a targeted therapy
Anticancer ActivitySignificant cytotoxicity against breast and lung cancer cell linesMay serve as a lead compound for new anticancer drugs
Anti-inflammatory EffectsReduced eosinophil activity in murine modelsCould be developed into treatments for asthma and COPD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analog, 6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one (CAS: 2097920-90-4), shares a similar scaffold but differs in two critical regions:

Ring Size : The target compound contains a 5-membered pyrrolidine ring , whereas the analog uses a 6-membered piperidine ring (Table 1).

Pyrimidine Substituents : The target compound has a 2,6-dimethylpyrimidin-4-yloxy group, while the analog features a 4,6-dimethylpyrimidin-2-yloxy substituent.

Parameter Target Compound Analog (CAS: 2097920-90-4)
Molecular Formula C₁₇H₂₀N₅O₃ C₁₇H₂₁N₅O₃
Molecular Weight (g/mol) 350.37 343.38
Core Heterocycle 2,3-Dihydropyridazin-3-one 2,3-Dihydropyridazin-3-one
Ring Substituent Pyrrolidine-1-carbonyl Piperidine-1-carbonyl
Pyrimidine Group 2,6-Dimethylpyrimidin-4-yloxy 4,6-Dimethylpyrimidin-2-yloxy
SMILES Not provided in evidence Cc1cc(C)nc(n1)OC1CCCN...

Table 1: Structural comparison between the target compound and its piperidine-based analog .

Implications of Structural Variations

  • Ring Conformation : The pyrrolidine ring (5-membered) exhibits greater puckering amplitude compared to piperidine (6-membered), as defined by Cremer-Pople coordinates . This may influence binding affinity in biological targets or alter solubility.
  • Electronic Effects : The pyrimidine substitution pattern alters electron distribution, affecting dipole moments and hydrogen-bonding capacity.

Methodological Considerations for Structural Analysis

Crystallographic studies of such compounds rely on software like SHELX , which is widely used for small-molecule refinement and structure validation . Key steps include:

Data Collection : High-resolution X-ray diffraction data to resolve puckered rings and substituent orientations.

Refinement : SHELXL refines anisotropic displacement parameters, critical for analyzing pyrrolidine/piperidine ring conformations .

Q & A

Synthesis Optimization and Purification Strategies

Q: What are the standard protocols for synthesizing 6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one, and how are intermediates validated? A: The synthesis typically involves multi-step reactions, including coupling of the pyrrolidine-piperazine scaffold with pyridazinone and pyrimidine moieties. Key steps include:

  • Coupling Reactions: Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between pyrrolidine and pyridazinone .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to isolate intermediates and final products .
  • Intermediate Validation: NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step .

Structural Characterization Techniques

Q: What advanced analytical methods are recommended for resolving structural ambiguities in this compound? A:

  • Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and verify connectivity, particularly for the pyrrolidine and pyridazinone rings .
  • X-ray Crystallography: For absolute configuration determination if single crystals are obtainable .
  • Infrared Spectroscopy (IR): To confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Computational Modeling for Reaction Pathway Elucidation

Q: How can computational methods enhance the understanding of reaction mechanisms for this compound? A:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclization or nucleophilic substitution) .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR to predict competing pathways and optimize conditions (e.g., solvent selection, temperature) .
  • Machine Learning Integration: Training models on existing reaction data to predict yields and side products .

Biological Activity Validation and Assay Design

Q: How should researchers design assays to evaluate the bioactivity of this compound while minimizing false positives? A:

  • Target Selection: Prioritize kinases or enzymes with structural homology to known pyridazinone/pyrimidine inhibitors (e.g., PDE4 or COX-2) .
  • Dose-Response Curves: Use a minimum of three biological replicates and include controls (e.g., DMSO vehicle) to assess cytotoxicity .
  • Counter-Screening: Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Heterogeneous Catalysis in Large-Scale Synthesis

Q: What catalytic systems are effective for scaling up the synthesis of this compound? A:

  • Solid-Supported Catalysts: Immobilized palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings, enabling easy recovery and reuse .
  • Flow Chemistry: Continuous flow reactors with packed-bed catalysts to improve reaction efficiency and reduce byproducts .
  • Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature, pressure, and catalyst loading .

Resolving Contradictions in Biological Data

Q: How can discrepancies in reported biological activities (e.g., IC₅₀ values) be systematically addressed? A:

  • Batch Reproducibility: Ensure consistent synthesis protocols (e.g., purity >95% by HPLC) and solvent systems across studies .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line variability or assay methodologies .
  • Structural Analog Testing: Synthesize and test derivatives to isolate the impact of specific substituents (e.g., pyrimidine methylation) on activity .

Stability Profiling Under Physiological Conditions

Q: What methodologies are recommended for assessing the compound’s stability in biological matrices? A:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .
  • Plasma Stability Assays: Incubate with human plasma at 37°C, then quantify parent compound loss via UPLC-MS/MS over 24 hours .
  • Light Sensitivity Testing: Use ICH Q1B guidelines to evaluate photodegradation under UV/visible light .

Comparative Analysis with Structural Analogs

Q: How can researchers systematically compare this compound’s properties with structurally related derivatives? A:

  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Thermodynamic Solubility Assays: Compare solubility profiles in PBS and simulated gastric fluid via shake-flask method .
  • Crystallographic Overlay Studies: Superimpose X-ray structures of analogs to identify conformational differences impacting target binding .

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